molecular formula C16H20N4O2S B2488361 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide CAS No. 2034517-99-0

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide

Cat. No. B2488361
CAS RN: 2034517-99-0
M. Wt: 332.42
InChI Key: BCEMIZZXFYTKOV-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide is a chemical compound that likely exhibits significant biological activity due to the presence of thiadiazole and piperidine rings. These functional groups are common in molecules with medicinal properties, suggesting potential applications in drug development.

Synthesis Analysis

The synthesis of compounds related to thiadiazoles involves various strategies, including the reaction of thioamides with electrophilic reagents or oxidative dimerization processes. These methods can produce thiadiazoles with diverse substitutions, which are crucial for the compound's biological activity (Takikawa et al., 1985).

Molecular Structure Analysis

The molecular interaction studies, including conformational analysis and molecular docking, offer insights into how such compounds might interact with biological targets. For example, the conformational flexibility of piperidine and thiadiazole rings can significantly influence the binding affinity to receptors or enzymes (Shim et al., 2002).

Scientific Research Applications

Synthesis and Biological Activities

  • Thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potent effects without neurotoxicity at high doses. This highlights the potential of thiadiazole compounds in treating seizure disorders (Harish et al., 2014).
  • Compounds incorporating thiadiazole and piperazine moieties have been synthesized and assessed for antimicrobial activity, demonstrating good activity against resistant bacteria strains. This suggests a promising route for developing new antimicrobial agents (Anuse et al., 2019).
  • Novel scaffolds combining thiadiazole with piperidine, piperazine, and other moieties were synthesized from stearic acid, showcasing antimicrobial activities. This approach provides insights into the design of biologically active compounds with potential applications in healthcare (Abdelmajeid et al., 2017).

Anticancer Applications

  • 1,3,4-Thiadiazole derivatives with piperazinyl-linked benzamidine substituents exhibited significant antileishmanial activity, with some compounds showing low toxicity and high selectivity indices. This points to the therapeutic potential of thiadiazole derivatives in treating leishmaniasis (Tahghighi et al., 2011).

Electrochemical Applications

  • A thiadiazole compound was utilized as a selective sensing material in a PVC membrane electrode for the direct determination of trace amounts of chromium, demonstrating high sensitivity and selectivity. This application is crucial for environmental monitoring and analysis (Hajiaghababaei et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiadiazoles have been used in medicinal chemistry .

Future Directions

Thiadiazoles are a focus of ongoing research due to their wide range of potential applications . Future research may explore new synthesis methods, applications, and derivatives of these compounds.

properties

IUPAC Name

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12(22-14-5-3-2-4-6-14)16(21)18-13-7-9-20(10-8-13)15-11-17-23-19-15/h2-6,11-13H,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMIZZXFYTKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide

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